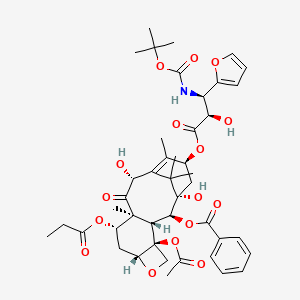

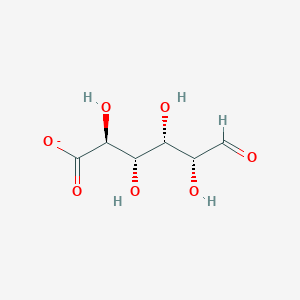

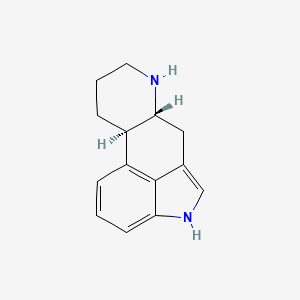

![molecular formula C7H12N6O B1233669 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide CAS No. 76283-04-0](/img/structure/B1233669.png)

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is a man-made form of vitamin B12, also known as methylcobalamin. It is used to treat vitamin B12 deficiency in the body, which is essential for growth, cell reproduction, blood formation, and protein and tissue synthesis. This compound is commonly used to treat anemia, fatigue, and numbness or tingling in the hands and feet .

準備方法

Synthetic Routes and Reaction Conditions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide can be synthesized through various methods, including the reaction of an electropositive metal with a halogen-substituted hydrocarbon, metal displacement, metathesis, and hydrometallation . For example, the reaction of magnesium with methyl bromide can produce methyl magnesium bromide, which can then be used in further reactions to synthesize methyldic.

Industrial Production Methods: In industrial settings, methyldic is often produced through the esterification of methacrylic acid with methanol. This process involves the oxidation of iso-butylene or tertiary butyl alcohol to methacrolein, which is then further oxidized to methacrylic acid. The methacrylic acid is then esterified with methanol to produce methyldic .

化学反応の分析

Types of Reactions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the gas-phase reaction of the methylidyne radical with dimethylacetylene can produce different isomers and intermediates .

Common Reagents and Conditions: Common reagents used in reactions with methyldic include methylidyne radicals, dimethylacetylene, and various metal oxides. The reactions often occur under specific conditions, such as a collision energy of 20.6 kJ mol−1 .

Major Products: The major products formed from reactions involving methyldic include 1-methyl-3-methylenecyclopropene and 1-penten-3-yne .

科学的研究の応用

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is essential for the formation of red blood cells and the absorption of iron in the body. In medicine, methyldic is used to treat vitamin B12 deficiency, anemia, and neuropathic pain . In industry, it is used in the production of polymers and other chemical compounds .

作用機序

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide works by restoring the levels of vitamin B12 in the body, which is crucial for various physiological functions. It acts as a coenzyme in the synthesis of methionine from homocysteine, which is essential for DNA synthesis and repair. This compound also plays a role in the metabolism of fatty acids and amino acids .

類似化合物との比較

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is similar to other forms of vitamin B12, such as cyanocobalamin and hydroxocobalamin. methyldic is unique in that it is the most bioavailable form of vitamin B12, meaning it is more easily absorbed and utilized by the body. Other similar compounds include adenosylcobalamin and aquacobalamin .

特性

CAS番号 |

76283-04-0 |

|---|---|

分子式 |

C7H12N6O |

分子量 |

196.21 g/mol |

IUPAC名 |

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide |

InChI |

InChI=1S/C7H12N6O/c1-12(2)11-10-7-5(6(8)14)9-4-13(7)3/h4H,1-3H3,(H2,8,14)/b11-10+ |

InChIキー |

RBMPADCBBZIJMK-ZHACJKMWSA-N |

SMILES |

CN1C=NC(=C1N=NN(C)C)C(=O)N |

異性体SMILES |

CN1C=NC(=C1/N=N/N(C)C)C(=O)N |

正規SMILES |

CN1C=NC(=C1N=NN(C)C)C(=O)N |

同義語 |

5-(3,3-dimethyl-1-triazeno)-1-methylimidazole-4-carboxamide methylDIC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

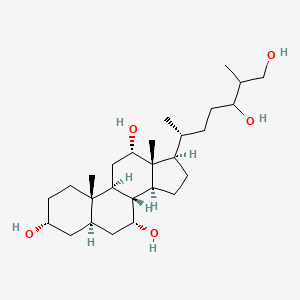

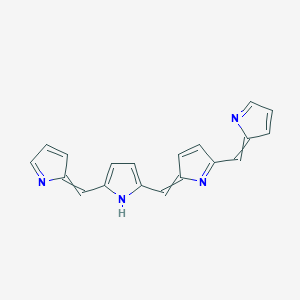

![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

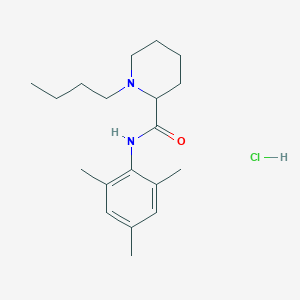

![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)